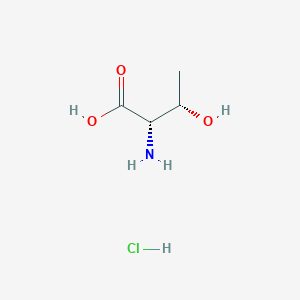

(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride

Description

(2S,3S)-2-Amino-3-hydroxybutanoic acid hydrochloride, also known as L-allothreonine methyl ester hydrochloride (CAS: 79617-27-9), is a chiral amino acid derivative with the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol . It is the methyl ester hydrochloride salt of the non-proteinogenic amino acid L-allothreonine, which differs from the natural amino acid L-threonine [(2S,3R)-configuration] in the stereochemistry of the hydroxyl group at the β-carbon . This compound is widely used in peptide synthesis and life sciences research due to its role as a building block for modified peptides and enzyme substrates .

Propriétés

Formule moléculaire |

C4H10ClNO3 |

|---|---|

Poids moléculaire |

155.58 g/mol |

Nom IUPAC |

(2S,3S)-2-amino-3-hydroxybutanoic acid;hydrochloride |

InChI |

InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3-;/m0./s1 |

Clé InChI |

OFSUFJTYFFRWFD-GVOALSEPSA-N |

SMILES isomérique |

C[C@@H]([C@@H](C(=O)O)N)O.Cl |

SMILES canonique |

CC(C(C(=O)O)N)O.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes the preparation of engineering bacteria containing carbonyl reductase, followed by the disruption of these cells to obtain a cell supernatant containing the enzyme. This supernatant is then mixed with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, a hydrogen donor, and a cofactor to perform the asymmetric reduction reaction .

Industrial Production Methods

The method described above is scalable for industrial production due to its simplicity, environmental friendliness, and high yield. The process is also versatile, allowing for the use of various substrates and producing high concentrations of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.

Reduction: The amino group can be reduced to form various derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto acids, reduction can produce amines, and substitution reactions can result in various substituted amino acids.

Applications De Recherche Scientifique

(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Mécanisme D'action

The mechanism of action of (2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(a) (2S,3R)-2-Amino-3-hydroxybutanoic Acid Hydrochloride

- CAS : 39994-75-7 .

- Molecular Formula: C₅H₁₂ClNO₃ (identical to the target compound).

- Key Difference : The (2S,3R)-configuration distinguishes it from the (2S,3S)-form, making it a diastereomer.

- Properties: Exhibits distinct biological activity due to altered spatial orientation.

- Applications : Used in studies of enzyme specificity and chiral resolution .

(b) rel-(2S,3S)-2-Amino-3-hydroxybutanoic Acid

Esterified Derivatives

(a) (2S,3R)-Ethyl 2-Amino-3-hydroxybutanoate Hydrochloride

- CAS : 39994-70-2 .

- Molecular Formula: C₆H₁₄ClNO₃.

- Key Difference : Ethyl ester group increases molecular weight (183.63 g/mol) and alters lipophilicity compared to the methyl ester.

- Applications : Used in peptide synthesis where longer alkyl chains improve membrane permeability .

(b) Ethyl (2S,3S)-2-Amino-3-phenylbutanoate Hydrochloride

Structural and Functional Data Table

Research Findings and Implications

Stereochemical Impact: The (2S,3S)-configuration of the target compound prevents its incorporation into natural proteins, making it valuable for studying non-canonical amino acid interactions .

Esterification Effects : Methyl and ethyl esters enhance solubility in organic solvents, facilitating solid-phase peptide synthesis .

Safety Considerations : While the target compound lacks full toxicological data, its (2S,3R)-analog has documented irritant properties, suggesting similar handling precautions .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.